(3R,6R)-6-[(chlorocarbonyl)oxy]-hexahydrofuro[3,2-b]furan-3-yl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3R,6R)-6-[(chlorocarbonyl)oxy]-hexahydrofuro[3,2-b]furan-3-yl chloroformate” is a type of chloroformate, which are a class of organic compounds with the formula ROC(O)Cl . They are formally esters of chloroformic acid . Most chloroformates are colorless, volatile liquids that degrade in moist air .
Synthesis Analysis
Chloroformates are used as reagents in organic chemistry . For example, a novel synthesis of diversely substituted 2-(furan-3-yl)acetates via palladium-catalyzed one-pot multi-component reactions of allenols, aryl iodides, alcohols, and carbon monoxide has been developed .Molecular Structure Analysis
The molecular structure of chloroformates, including “(3R,6R)-6-[(chlorocarbonyl)oxy]-hexahydrofuro[3,2-b]furan-3-yl chloroformate”, can be analyzed using various chemical structure databases .Chemical Reactions Analysis
Chloroformates react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . Alkyl chloroformate esters degrade to give the alkyl chloride, with retention of configuration .Physical And Chemical Properties Analysis
Most chloroformates are colorless, volatile liquids that degrade in moist air .Scientific Research Applications
Synthesis and Applications in Medicinal Chemistry
Stereoselective Anti-Aldol Route The compound (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, closely related to the chemical , has been synthesized through a stereoselective anti-aldol route, playing a crucial role as a high affinity P2-ligand. This synthesis involves an ester-derived titanium enolate, marking its significance in the domain of HIV protease inhibitors (Ghosh, Li, & Perali, 2006).
Asymmetric One-Pot Synthesis Another notable synthesis is the asymmetric one-pot synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. This compound is a pivotal building block for various HIV protease inhibitors, including darunavir. The process utilizes furan and Cbz-protected glycol aldehyde, highlighting its importance in medical chemistry and drug development (Sevenich et al., 2017).
Efficient Synthesis for HIV Protease Inhibitor Candidates A highly efficient synthesis method has been developed for racemic hexahydrofuro[2,3-b]furan-3-ol using a lanthanide catalyst. This method is crucial for the synthesis of various furo[2,3-b]furan derivatives and supports the production of HIV protease inhibitor candidates, showcasing its potential in pharmaceutical manufacturing (Yu et al., 2007).
Applications in Organic Chemistry
Multicomponent Synthesis of Bifurans The compound has been used in a multicomponent synthesis method to produce highly functionalized 2,2′-bifurans. This showcases its role in organic synthesis, providing new pathways for the creation of complex organic structures (Sayahi et al., 2015).
Condensation Reaction in Organic Synthesis The compound has also been involved in condensation reactions, leading to the synthesis of 1-Oxo-4-chlorocarbonyl-1-phospha-2,6,7-trioxabicyclo[2.2.2]octane. This reflects its utility in creating complex organic molecules, further broadening its applications in organic chemistry (Wang & Huang, 2000).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[(3R,6R)-6-carbonochloridoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] carbonochloridate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O6/c9-7(11)15-3-1-13-6-4(16-8(10)12)2-14-5(3)6/h3-6H,1-2H2/t3-,4-,5?,6?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQRCZYCGISTAS-GQNXIQCSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(O1)C(CO2)OC(=O)Cl)OC(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2C(O1)[C@@H](CO2)OC(=O)Cl)OC(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,6R)-6-[(chlorocarbonyl)oxy]-hexahydrofuro[3,2-b]furan-3-yl chloroformate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.